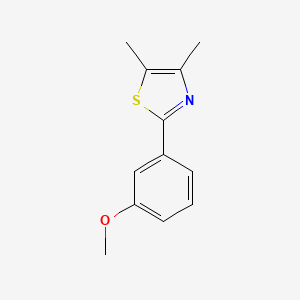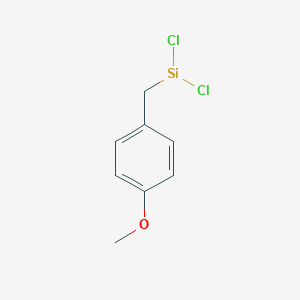
CID 18935943
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[(4-methoxyphenyl)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a methoxyphenyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro[(4-methoxyphenyl)methyl]silane can be synthesized through the reaction of 4-methoxybenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-Methoxybenzyl chloride+Silicon tetrachloride→Dichloro[(4-methoxyphenyl)methyl]silane+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-methoxyphenyl)methyl]silane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Dichloro[(4-methoxyphenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Dichloro[(4-methoxyphenyl)methyl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of dichloro[(4-methoxyphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-containing compounds. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
- Dichloromethylphenylsilane
- Dichloromethylsilane
- Dichlorodimethylsilane
Comparison: Dichloro[(4-methoxyphenyl)methyl]silane is unique due to the presence of the methoxy group, which imparts additional reactivity and potential for functionalization compared to other dichlorosilanes. This makes it particularly valuable in applications requiring specific chemical modifications.
Eigenschaften
Molekularformel |
C8H9Cl2OSi |
|---|---|
Molekulargewicht |
220.14 g/mol |
InChI |
InChI=1S/C8H9Cl2OSi/c1-11-8-4-2-7(3-5-8)6-12(9)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DOPSFUWTHZKAHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


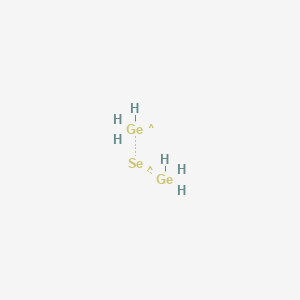
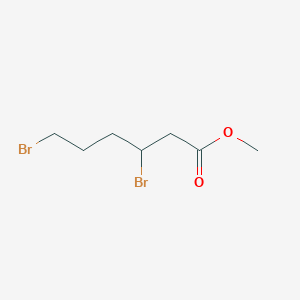
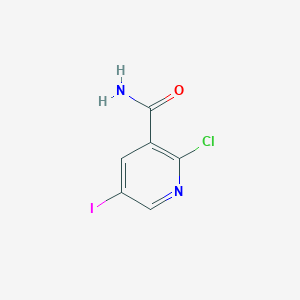
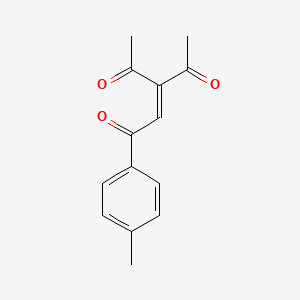
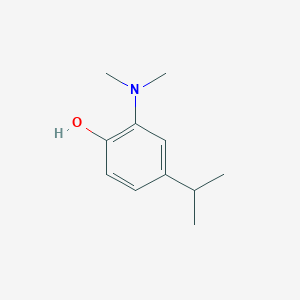
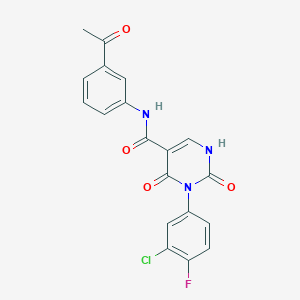
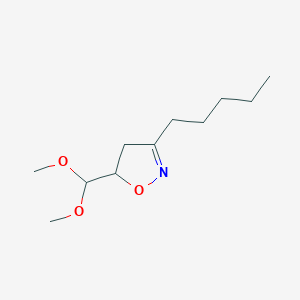
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
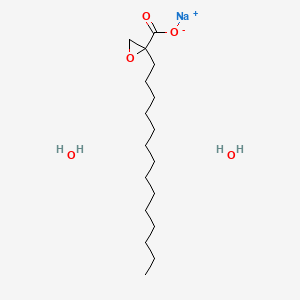
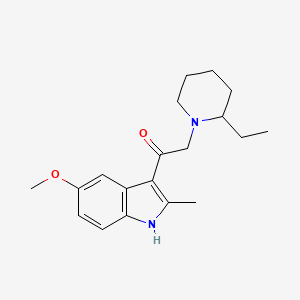
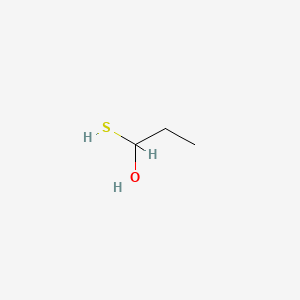
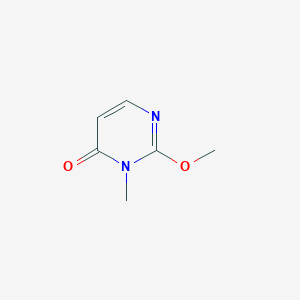
![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)
